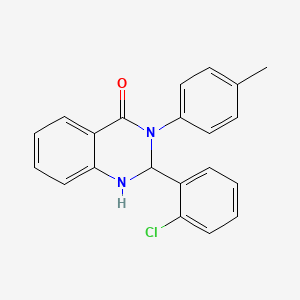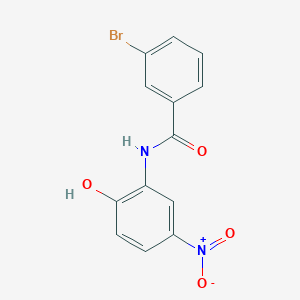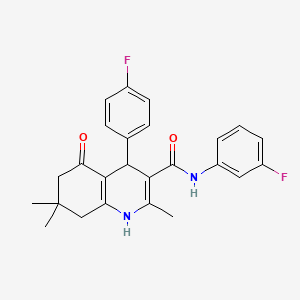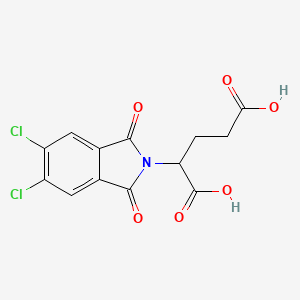![molecular formula C19H23N3O2 B3939519 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3939519.png)
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol
Overview
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements in its ring structure . Benzimidazole derivatives, like the one you mentioned, are known for their wide range of biological activities .
Molecular Structure Analysis
Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol” are not available in the literature I have access to.Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, such as 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol, have been documented to possess significant antimicrobial properties. These compounds can be effective against a variety of microbial strains, including bacteria and fungi. For instance, certain benzimidazole compounds have shown considerable antibacterial activity against S. typhi, which suggests potential for similar compounds in treating bacterial infections .
Anthelmintic Applications
The anthelmintic activity of benzimidazole derivatives makes them suitable for use in treating parasitic worm infections. They function by inhibiting the polymerization of tubulin, which is crucial for the survival of helminths. This mechanism can be exploited to develop new anthelmintic drugs, especially given the rising resistance to current treatments .
Antiviral Uses
Benzimidazoles have also been explored for their antiviral capabilities. The structural flexibility of benzimidazole allows for the synthesis of derivatives that can interact with viral components, potentially inhibiting viral replication. This area of application is particularly relevant in the ongoing search for treatments against emerging viral diseases .
Anticancer Potential
The anticancer activity of benzimidazole derivatives is another promising area of research. These compounds can interact with various cellular targets, such as DNA and proteins involved in cell division, leading to the inhibition of cancer cell growth. The development of benzimidazole-based chemotherapeutic agents could provide new avenues for cancer treatment .
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives are noteworthy. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Research into the antioxidant activity of these compounds could lead to the development of neuroprotective drugs .
properties
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-4-12-22-16-10-6-5-9-15(16)21-19(22)20-13-14-8-7-11-17(24-2)18(14)23/h5-11,23H,3-4,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIAIAJKOHKFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3939440.png)

![17-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3939458.png)
![3-(2,2-dichlorovinyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B3939479.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B3939483.png)

![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B3939494.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)
![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)


